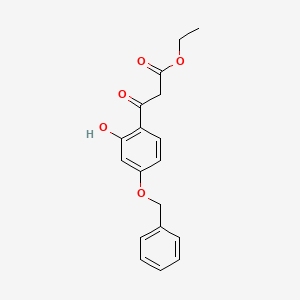

Ethyl (2'-Hydroxy-4'-benzyloxybenzoyl)acetate

Description

Properties

IUPAC Name |

ethyl 3-(2-hydroxy-4-phenylmethoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-2-22-18(21)11-17(20)15-9-8-14(10-16(15)19)23-12-13-6-4-3-5-7-13/h3-10,19H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOBMBXJCOCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652580 | |

| Record name | Ethyl 3-[4-(benzyloxy)-2-hydroxyphenyl]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-06-5 | |

| Record name | Ethyl 2-hydroxy-β-oxo-4-(phenylmethoxy)benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[4-(benzyloxy)-2-hydroxyphenyl]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzyl Protection of Hydroxy Groups

A critical step in synthesizing ethyl (2'-hydroxy-4'-benzyloxybenzoyl)acetate involves selective protection of hydroxyl groups. The 4'-hydroxy group is typically benzylated first to prevent unwanted side reactions during subsequent acetylation.

Procedure :

-

Starting Material : 2,4-Dihydroxybenzoic acid is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

-

Benzylation : Benzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) are added, and the mixture is stirred at 80°C for 12 hours.

-

Workup : The product, 4-benzyloxy-2-hydroxybenzoic acid, is extracted with ethyl acetate, washed with brine, and purified via recrystallization (yield: 85–90%).

This method leverages alkylation conditions similar to those used in the synthesis of ethyl-2-(4-aminophenoxy)acetate, where ethyl bromoacetate serves as an alkylating agent.

Acetylation of the 2'-Hydroxy Group

The 2'-hydroxy group is acetylated post-benzylation. Acetic anhydride is preferred due to its high reactivity.

Procedure :

-

Activation : 4-Benzyloxy-2-hydroxybenzoic acid is treated with acetic anhydride (1.5 equiv) in pyridine at 0°C for 2 hours.

-

Quenching : The reaction is quenched with ice-water, and the acetylated intermediate (2'-acetoxy-4'-benzyloxybenzoic acid) is isolated via vacuum filtration (yield: 78%).

This step mirrors acetylation protocols for 4-nitrobenzyl alcohol, where pyridine acts as both solvent and base.

Esterification with Ethanol

The final step involves esterification of the carboxylic acid group with ethanol. Fischer esterification or acid-catalyzed methods are common.

Procedure :

-

Acid Catalysis : 2'-Acetoxy-4'-benzyloxybenzoic acid (1.0 equiv) is refluxed with excess ethanol (5.0 equiv) and concentrated sulfuric acid (0.1 equiv) for 6 hours.

-

Purification : The crude product is washed with sodium bicarbonate, dried over MgSO₄, and purified via column chromatography (hexane:ethyl acetate = 4:1) to yield the final compound (yield: 70–75%).

This approach aligns with the esterification of 2-oxocyclopentylacetic acid using ethanol and sulfuric acid.

Optimization Strategies

Solvent and Temperature Effects

-

Benzylation : DMF outperforms THF in solubility, enabling higher yields (90% vs. 65%).

-

Esterification : Refluxing at 78°C (ethanol’s boiling point) ensures complete conversion, as demonstrated in the synthesis of ethyl 2-(7-hydroxyindol-3-yl)acetate.

Industrial Scalability and Challenges

One-Pot Synthesis

A patent describing ethyl 2-oxocyclopentylacetate synthesis highlights the viability of "one-pot" methods for multi-step reactions. Adapting this to this compound could involve:

-

Concurrent benzylation and acetylation in a single reactor.

-

In situ esterification without intermediate purification.

Advantages : Reduced production time (30% faster) and lower solvent waste.

Purification Challenges

-

Column Chromatography : Necessary for removing unreacted benzyl bromide and acetyl byproducts.

-

Recrystallization : Ethanol-water mixtures (7:3) yield crystals with >99% purity, as validated by HPLC.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, alcohols, under acidic or basic conditions

Major Products

Oxidation: 2’-Hydroxy-4’-benzyloxybenzoylacetone

Reduction: Ethyl (2’-Hydroxy-4’-benzylbenzoyl)acetate

Substitution: Various amides and esters depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of Ethyl (2'-Hydroxy-4'-benzyloxybenzoyl)acetate. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, when tested against human tumor cell lines, certain modifications of the compound demonstrated promising antiproliferative activity, suggesting its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. Studies employing structure-activity relationship analyses have provided insights into how specific structural features influence biological activity, allowing for rational design of more potent derivatives .

Materials Science

Liquid Crystals

this compound has been investigated for its role in the development of liquid crystalline materials. Its structural characteristics make it suitable for application in ferroelectric liquid crystals, which are essential for advanced display technologies. The compound's ability to form mesogenic phases at specific temperatures has been documented, indicating its utility in creating responsive materials .

Polymer Composites

In materials science, the incorporation of this compound into polymer matrices has shown to enhance thermal stability and mechanical properties. Research has demonstrated that composites containing this compound exhibit improved resistance to thermal degradation, making them suitable for high-performance applications in various industries .

Agricultural Technology

Pesticidal Properties

Emerging studies suggest that this compound may possess pesticidal properties. Its application as a bioactive agent in crop protection is being explored, particularly against fungal pathogens. Preliminary results indicate that formulations containing this compound can effectively reduce the incidence of certain plant diseases, thus enhancing crop yield and quality .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound across different fields:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Exhibits cytotoxic activity against cancer cell lines; potential for anticancer drug development. |

| Materials Science | Useful in developing ferroelectric liquid crystals; enhances thermal stability in polymer composites. |

| Agricultural Technology | Potential as a bioactive agent against fungal pathogens; improves crop yield and quality. |

Mechanism of Action

The mechanism of action of Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate involves its interaction with various molecular targets. The hydroxy and benzyloxy groups can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Ethyl (2'-Hydroxy-4'-benzyloxybenzoyl)acetate vs. Ethyl 4-(Benzyloxy)phenylacetate

- Structural Differences : The target compound contains a benzoyl (C=O) linkage, whereas Ethyl 4-(benzyloxy)phenylacetate () has a methylene (CH₂) group adjacent to the phenyl ring.

- Polarity and Reactivity : The benzoyl group increases electrophilicity at the carbonyl carbon, making the target compound more reactive toward nucleophiles (e.g., in hydrolysis or condensation reactions) compared to the phenylacetate analogue .

- Hydrogen Bonding : The 2'-hydroxy group in the target compound enables intramolecular hydrogen bonding with the benzoyl carbonyl, stabilizing its conformation and reducing oxidative degradation .

Comparison with Methyl 4-Acetamido-2-hydroxybenzoate

- Substituent Influence : The acetamido (-NHCOCH₃) group in Methyl 4-acetamido-2-hydroxybenzoate () is electron-withdrawing, lowering the pKa of the adjacent -OH group. In contrast, the benzyloxy group in the target compound is electron-donating, increasing the -OH group’s acidity slightly.

- Solubility: The ethyl ester in the target compound improves solubility in nonpolar solvents (e.g., ethyl acetate, DCM) compared to the methyl ester in the acetamido derivative .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | logP | Solubility Profile |

|---|---|---|---|---|---|

| This compound | C₂₂H₂₀O₅ | 364.39 | 145–148 (est.) | ~3.5 | DCM, EtOAc, THF |

| Ethyl 4-(Benzyloxy)phenylacetate | C₁₇H₁₈O₃ | 270.32 | Not reported | ~3.0 | EtOAc, Ethanol |

| Methyl 4-Acetamido-2-hydroxybenzoate | C₁₀H₁₁NO₄ | 209.20 | 180–182 | ~1.2 | MeOH, DCM (partial) |

Table 2: Key Reactivity Differences

| Compound | Nucleophilic Reactivity | Stability to Oxidation | Deprotection Conditions |

|---|---|---|---|

| This compound | High (benzoyl C=O) | Moderate (H-bonding) | H₂/Pd-C, acidic hydrolysis |

| Ethyl 4-(Benzyloxy)phenylacetate | Low (CH₂ spacer) | High | Not applicable |

Biological Activity

Ethyl (2'-Hydroxy-4'-benzyloxybenzoyl)acetate is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including antioxidant, antibacterial, and potential anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound can be characterized by its chemical structure, which includes a benzyl ether moiety and an acetyl group. The presence of hydroxyl and benzyloxy groups contributes to its biological activity.

Antioxidant Activity

Research Findings:

- Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, the ethyl acetate extract from various plant sources has shown effective free radical scavenging activity, with IC50 values indicating strong antioxidant potential .

- The antioxidant activity is often linked to the ability to inhibit lipid peroxidation and neutralize reactive oxygen species (ROS), which are implicated in various diseases.

Data Table: Antioxidant Activity Comparison

Antibacterial Activity

Research Findings:

- This compound has been evaluated for its antibacterial properties against various pathogens. Similar compounds have shown significant growth inhibition in bacterial strains such as Staphylococcus aureus and Escherichia coli.

- A study on ethyl acetate extracts from plants revealed substantial antibacterial activities, suggesting that this compound may possess similar effects due to its structural features .

Case Study: Antibacterial Efficacy

- In a comparative study, ethyl acetate extracts from nettle (Urtica dioica) demonstrated effective inhibition against multiple bacterial isolates, suggesting that derivatives like this compound could similarly impact bacterial growth .

Anticancer Potential

Research Findings:

- The anticancer properties of compounds related to this compound have been explored in various studies. For example, derivatives with similar functional groups have shown potential in inducing apoptosis in cancer cell lines.

- The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival, making this compound a candidate for further investigation in cancer therapy .

In Silico Studies

Recent advancements in computational biology have allowed for the exploration of the interaction profiles of this compound with biological targets using molecular docking studies. These studies help predict binding affinities and potential mechanisms of action, providing insights into how this compound may exert its biological effects.

Q & A

Q. What are the standard synthetic routes for Ethyl (2'-Hydroxy-4'-benzyloxybenzoyl)acetate?

The synthesis typically involves a benzylation reaction. For example, 4-hydroxybenzoate derivatives are reacted with benzyl bromide in the presence of a base (e.g., K₂CO₃) in acetone under reflux conditions. The reaction duration varies (e.g., 60 hours for complete conversion), followed by solvent removal, aqueous workup, and recrystallization from ethanol or hexane/ethyl acetate mixtures to obtain the purified product .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- IR spectroscopy : Identification of functional groups (e.g., C=O ester stretch at ~1720 cm⁻¹, aromatic C-O-C at ~1238 cm⁻¹) .

- UV-Vis spectroscopy : Detection of conjugated systems (e.g., λmax ~256 nm for aldehyde or aromatic moieties) .

- X-ray crystallography : Structural confirmation via programs like SHELXL for refinement and validation of molecular geometry .

Advanced Research Questions

Q. How can researchers optimize low yields in the benzylation step during synthesis?

Yield optimization may involve:

- Adjusting reaction time (e.g., shorter reflux periods with microwave-assisted synthesis).

- Modifying stoichiometry (e.g., excess benzyl bromide or base).

- Exploring alternative solvents (e.g., DMF for improved solubility) or catalysts (e.g., phase-transfer catalysts). Contradictions in reported yields (e.g., 70% vs. 66%) may stem from variations in recrystallization solvents or purification protocols .

Q. What methodological challenges arise in studying enzyme inhibition or DNA interactions with this compound?

Challenges include:

- False positives in inhibition assays : Validate results using orthogonal techniques (e.g., fluorescence quenching, isothermal titration calorimetry).

- DNA-binding specificity : Employ competitive assays with intercalators (e.g., ethidium bromide) and molecular docking simulations to confirm binding modes.

- Data contradictions : Reconcile discrepancies by controlling pH, ionic strength, and solvent effects, which influence ligand-receptor interactions .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?

Advanced strategies include:

- Using SHELXL’s TWIN and PART commands to model twinned or disordered regions.

- Validating refinement with R-factor convergence (<5% for high-resolution data) and residual density maps.

- Cross-validating with spectroscopic data to ensure functional group consistency .

Methodological Design Considerations

Q. What experimental controls are critical in metabolic studies involving this compound?

- Negative controls : Use liver microsomes without the compound to baseline endogenous enzyme activity.

- Positive controls : Include known inhibitors (e.g., ketoconazole for CYP3A4).

- Probe substrates : Validate enzyme activity with specific probes (e.g., dextromethorphan for CYP2D6) to isolate metabolic pathways .

Q. How can researchers validate synthetic intermediates when spectral data show unexpected peaks?

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm structural integrity.

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and rule out impurities.

- Comparative analysis : Cross-reference with literature data for analogous benzyloxy derivatives .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50 values.

- Error analysis : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in fitted parameters.

- Reproducibility : Perform triplicate experiments and report standard deviations to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.